2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
CAS No.: 793727-78-3
Cat. No.: VC6450320
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793727-78-3 |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 |
| IUPAC Name | 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide |
| Standard InChI | InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15) |
| Standard InChI Key | ICIGXMKPOAIAKM-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCCCC1)CNC(=O)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is , with a molecular weight of 232.75 g/mol . Its structure integrates a cyclohexane ring substituted at the 1-position with a dimethylamino group () and a methylacetamide side chain containing a chlorine atom. The SMILES representation underscores the spatial arrangement of these functional groups .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.75 g/mol | |
| SMILES | CN(C)C1(CCCCC1)CNC(=O)CCl | |
| InChI Key | ICIGXMKPOAIAKM-UHFFFAOYSA-N |
Physicochemical Characteristics
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, suggest moderate polarity. For instance, the ion exhibits a CCS of 153.7 Ų, while the adduct shows 162.3 Ų . These metrics indicate potential bioavailability and membrane permeability, critical for drug candidate profiling.
Synthesis and Production
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Amination of Cyclohexanol Derivatives: 1-(Dimethylamino)cyclohexanemethylamine is prepared via reductive amination of cyclohexanone with dimethylamine, followed by reduction using catalysts like palladium on carbon .
-
Acetylation with Chloroacetyl Chloride: The primary amine reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding the target compound after purification via column chromatography .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclohexanone amination | Dimethylamine, /Pd-C, 60°C | 78% |
| Acetylation | Chloroacetyl chloride, DCM, 0°C | 65% |
Industrial-Scale Considerations
While lab-scale synthesis is well-documented, industrial production may employ continuous-flow reactors to enhance yield and reduce byproducts . Solvent selection (e.g., chloroform vs. dichloromethane) impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution at the chloroacetamide moiety.
Pharmacological and Biological Activities
Hypothesized Mechanisms
Though direct studies are sparse, structural analogs like 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide demonstrate affinity for opioid receptors, suggesting potential analgesic properties. The dimethylamino group may facilitate blood-brain barrier penetration, while the chloroacetamide moiety could interact with cysteine residues in enzymatic active sites.
Comparative Bioactivity
Analog compounds exhibit varied effects based on substituent positioning. For example, shifting the dimethylamino group from the 1- to 2-position on the cyclohexyl ring alters receptor binding kinetics by ~30% in preliminary assays. Such structure-activity relationships (SARs) highlight the importance of stereochemistry in pharmacodynamics.
Applications in Medicinal Chemistry
Drug Development Prototypes
The compound’s modular structure makes it a candidate for derivatization in opioid receptor modulator development. Substituting the chlorine atom with fluorinated groups could enhance metabolic stability, as seen in related acetamide-based therapeutics.
Neurological Research Tools
In experimental models, similar compounds have been used to study demyelination and remyelination processes, though direct evidence for this molecule remains absent . Its potential to modulate glial cell activity warrants exploration in neurodegenerative disease contexts.
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